tert-butyl N-(2,3-diazidopropyl)carbamate
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Description
Tert-butyl N-(2,3-diazidopropyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C8H15N7O2 and its molecular weight is 241.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Application in Synthesis of HIV Protease Inhibitor
A study by Patel, Chu, and Mueller (2003) demonstrated the use of a related compound, (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester, in the synthesis of the HIV protease inhibitor Atazanavir. They achieved a diastereomeric purity of >98% and an enantiomeric excess of >99.3% for the alcohol intermediate (Patel, Chu, & Mueller, 2003).
Role in Palladium-catalyzed Amination
Mullick et al. (2010) discussed the use of Carbamic acid 2-trimethylsilylethyl ester as an ammonia equivalent in palladium-catalyzed amination of aryl halides and chlorides, which can be crucial in synthesizing anilines with sensitive functional groups (Mullick et al., 2010).
Involvement in Chemical Reactions
An unexpected chemical reaction involving {2-[2-(2,2-dimethylpropionylamino)-5-fonnyl-6-methoxypyrinüdin^-ylamino]ethyl}carbamic acid ferf-butyl ester was reported by Parker et al. (2002), showcasing the complex behavior and potential of these compounds in chemical synthesis processes (Parker, Hughes, Parker, & Ray, 2002).
Use in Stereoselective Reactions
The compound was also discussed in the context of stereoselective reactions. Garner and Park (2003) highlighted the utility of a similar derivative, 1,1,-dimethylethyl (S)- or (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, as a useful intermediate in various organic reactions (Garner & Park, 2003).
Biocatalytic Conversion
Gill and Patel (2006) developed an efficient biocatalytic method for converting (5S)-4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid, a related compound, into a critical intermediate for the synthesis of the dipeptidyl peptidase IV inhibitor Saxagliptin (Gill & Patel, 2006).
Catalysis of Esterification
Shieh, Dell, and Repič (2002) discovered that 1,8-Diazabicyclo[5.4.0]undec-7-ene is an effective catalyst for the esterification of carboxylic acids with dimethyl carbonate, proposing a plausible mechanism involving a carbamate intermediate, indicating the versatility of related compounds in catalysis (Shieh, Dell, & Repič, 2002).
Properties
IUPAC Name |
tert-butyl N-(2,3-diazidopropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N7O2/c1-8(2,3)17-7(16)11-4-6(13-15-10)5-12-14-9/h6H,4-5H2,1-3H3,(H,11,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCNNYTWXOUCDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN=[N+]=[N-])N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572110 |
Source
|
Record name | tert-Butyl (2,3-diazidopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190840-29-0 |
Source
|
Record name | tert-Butyl (2,3-diazidopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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